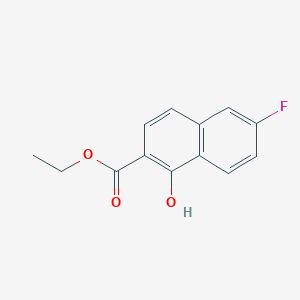

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate

Description

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate (CAS: 1350662-98-4) is a multifunctional small-molecule scaffold with the molecular formula C₁₃H₁₁FO₃ and a molecular weight of 234.22 g/mol . This compound features a naphthalene ring system substituted with a hydroxyl group at position 1, a fluorine atom at position 6, and an ethyl ester moiety at position 2. Its structural complexity and functional diversity make it valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules. The compound is characterized by a purity ≥95% and is intended for laboratory use .

Properties

IUPAC Name |

ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWASILMZAVHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate typically involves the esterification of 6-fluoro-1-hydroxynaphthalene-2-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

6-fluoro-1-hydroxynaphthalene-2-carboxylic acid+ethanolH2SO4ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 6-fluoro-1-naphthoic acid or 6-fluoro-1-naphthaldehyde.

Reduction: Formation of ethyl 6-fluoro-1-hydroxynaphthalene-2-methanol.

Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research indicates that naphthalene derivatives, including ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate, exhibit notable biological activities. This compound has demonstrated anticancer properties, particularly against human colon carcinoma cell lines. The presence of the hydroxyl group enhances its interaction with biological targets, potentially increasing therapeutic efficacy.

Synthesis of Bioactive Compounds

this compound serves as a precursor in the synthesis of various bioactive compounds. For instance, it can be utilized in multicomponent reactions to construct diverse heterocyclic frameworks, which are essential in drug development. The synthesis of indole and thiophene derivatives from this compound has been explored due to their wide spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties .

Organic Synthesis

Reactions and Methodologies

The compound is involved in several important synthetic methodologies:

- Three-component condensation reactions : These reactions utilize this compound to synthesize naphtho[10,20:5,6]pyrano-[3,2-c]chromen-6-ones, resulting in diverse bioactive heterocyclic scaffolds.

- Cyclization reactions : It can also participate in cyclization reactions to produce various substituted thiophenes and other derivatives that have potential applications in pharmaceuticals.

Interaction Studies

Binding Affinity and Activity

this compound is studied for its binding affinity against specific biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate how well this compound interacts with enzymes or receptors associated with disease pathways. Such studies are crucial for understanding its potential as a therapeutic agent.

Future Research Directions

Given the promising applications of this compound in medicinal chemistry and organic synthesis, future research could focus on:

- Exploring new synthetic pathways to enhance yield and purity.

- Investigating additional biological activities , particularly against emerging diseases.

- Developing novel derivatives that may improve pharmacokinetic properties or target specificity.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, functional groups, and molecular frameworks are highlighted.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of this compound and Analogs

Key Differences and Implications

Substituent Effects Fluorine vs. Chlorine: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the chlorine substituent in Ethyl 6-chloro-1-benzothiophene-2-carboxylate. Chlorine’s larger atomic radius may increase steric hindrance but improve lipophilicity .

Ring System Variations Naphthalene vs. Benzothiophene: The naphthalene core in the target compound provides a planar aromatic system conducive to π-π stacking interactions, whereas the benzothiophene analog () introduces sulfur, altering electronic properties and redox behavior . Cyclohexene Derivatives: The cyclohexene-based compound () adopts a non-planar conformation, limiting aromatic interactions but enabling stereochemical diversity in synthesis .

Molecular Weight and Applications

Toxicological and Handling Considerations

The hydroxyl group in the target compound may reduce volatility and alter metabolic pathways compared to methylated analogs, but proper laboratory handling (e.g., ventilation, PPE) is advised .

Biological Activity

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate is a notable compound within the class of naphthalene derivatives, characterized by its unique structure that includes a fluorine atom, a hydroxyl group, and an ethyl ester functional group. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C13H11F O3

- Molecular Weight : Approximately 234.23 g/mol

The presence of the hydroxyl group in this compound enhances its interaction with biological targets, potentially leading to increased therapeutic efficacy.

Biological Activities

Research indicates that naphthalene derivatives, including this compound, exhibit significant biological activities:

- Anticancer Properties : Studies have shown that this compound demonstrates anticancer activity, particularly against human colon carcinoma cell lines. The hydroxyl group is often linked to improved binding to biological targets, enhancing its therapeutic potential.

- Antimicrobial Activity : this compound has shown promise as an antibacterial agent. Its effectiveness against various bacterial strains was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant antibacterial properties .

Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Utilize 2-naphthol and appropriate halogenated compounds.

- Fluorination : Introduce fluorine using fluorinating agents.

- Esterification : Convert the hydroxyl group to an ethyl ester using acid chlorides or anhydrides.

Specific methodologies may vary based on desired yields and purity levels, but these steps provide a general framework for synthesis.

Case Studies and Research Findings

Several studies have focused on the biological activity of naphthalene derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that similar naphthalene derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a targeted mechanism of action .

- Antimicrobial Efficacy : Another research effort highlighted the antibacterial effectiveness of related compounds against resistant strains of bacteria like E. coli, with MIC values indicating strong potential for therapeutic use .

- Molecular Docking Studies : Computational studies using molecular docking simulations have indicated that this compound binds effectively to specific enzymes involved in disease pathways, further supporting its role as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate, and how can intermediates be characterized?

- Methodology : Start with fluorinated naphthalene derivatives (e.g., 6-fluoro-1-hydroxynaphthalene-2-carboxylic acid) and employ esterification using ethyl alcohol in the presence of a catalyst like sulfuric acid. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Confirm structures using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

- Validation : Cross-reference spectral data with similar naphthalene carboxylate derivatives (e.g., methyl 6-cyanonaphthalene-2-carboxylate or ethyl 4-phenylquinoline-2-carboxylate) to verify functional groups and regiochemistry .

Q. How should researchers handle safety protocols for this compound during synthesis and storage?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers at 0–6°C to prevent degradation. For waste disposal, segregate organic solvents and acidic byproducts, and collaborate with certified hazardous waste management services .

Q. What spectroscopic and chromatographic techniques are critical for purity assessment?

- Methodology : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity. Use mass spectrometry (MS) for molecular weight confirmation and gas chromatography (GC) for volatile impurity analysis. For structural elucidation, employ ¹H/¹³C NMR with deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology : Grow single crystals via slow evaporation in ethyl acetate or dichloromethane. Collect diffraction data using a synchrotron or in-house X-ray source. Refine structures using SHELXL (for small molecules) to model bond lengths, angles, and fluorine positioning. Visualize thermal ellipsoids with ORTEP-3 to assess positional disorder or crystallographic twinning .

- Data Interpretation : Compare observed dihedral angles (e.g., C10–C20–C29 in naphthalene derivatives) with theoretical DFT calculations to validate stereoelectronic effects .

Q. What strategies address contradictions in pharmacological activity data (e.g., cytotoxicity vs. therapeutic potential)?

- Methodology : Design dose-response studies in cell lines (e.g., IC₅₀ determination) with controls for metabolic interference. Use risk-of-bias (RoB) frameworks (Table C-7 in ) to evaluate experimental animal studies for randomization, blinding, and exposure-level validity. Cross-validate findings with transcriptomic or proteomic data to identify off-target effects .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Validate predictions via kinetic studies (e.g., monitoring ester hydrolysis rates under acidic/basic conditions). Compare results with analogous ethyl carboxylates (e.g., ethyl acetate) to assess electronic effects of fluorination .

Q. What crystallographic challenges arise from fluorine’s electron-withdrawing effects in this compound?

- Methodology : Fluorine’s high electronegativity can distort electron density maps, complicating refinement. Use high-resolution (<1.0 Å) data to resolve F–C bonding parameters. Apply multipole refinement in SHELXL to model anisotropic displacement parameters. Cross-check with ¹⁹F NMR to correlate solid-state and solution-phase behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.